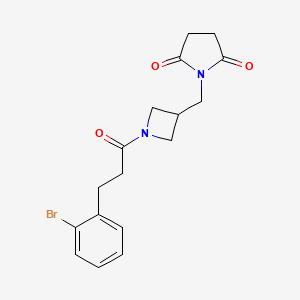

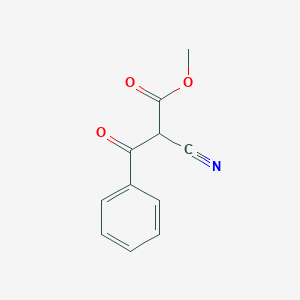

3-(azepan-1-ylsulfonyl)-N-(4-((difluoromethyl)sulfonyl)phenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(azepan-1-ylsulfonyl)-N-(4-((difluoromethyl)sulfonyl)phenyl)benzamide, also known as AZD1775, is a small molecule inhibitor of the checkpoint kinase 1 (CHK1). It was first synthesized by AstraZeneca and is currently being studied for its potential use in cancer treatment.

科学的研究の応用

Decomposition and Photodecomposition Studies

The decomposition behaviors of sulfonyl azides, closely related to the chemical structure , have been thoroughly investigated. For instance, the thermal-decomposition and photo-decomposition of benzenesulfonyl azide have been studied using matrix-isolation IR spectroscopy and quantum chemical calculations. These studies reveal the mechanisms behind molecular nitrogen release and the formation of phenylnitrene and SO2, providing insights into the reactivity and potential applications of sulfonyl azides in synthetic chemistry (Deng et al., 2017).

Ionic Liquids Synthesis

Azepane, a structural component of the compound , has been utilized in the synthesis of a new family of room-temperature ionic liquids. These transformations offer insights into mitigating disposal issues associated with diamine production byproducts in the polyamide industry, highlighting the compound's relevance in green chemistry and material science applications (Belhocine et al., 2011).

Anticancer Activity of Sulfonamide Derivatives

Research on phenylaminosulfanyl-1,4-naphthoquinone derivatives, which share functional group similarities with the compound of interest, has demonstrated potent cytotoxic activity against various human cancer cell lines. These findings underline the potential of sulfonamide derivatives in designing new anticancer agents (Ravichandiran et al., 2019).

Novel Synthesis Routes

The development of novel synthesis routes for benzo[b]azepin-3-ones via phosphine-catalyzed intermolecular cyclization between 2-sulfonamidobenzaldehydes and ynones showcases the versatility of sulfonamide derivatives in organic synthesis. This method highlights the potential for constructing complex molecular structures under mild conditions (Zhang et al., 2019).

Antibacterial Activity

Sulfonamide drugs, known for their broad range of biological activities, have been synthesized with improved yields through highly economical synthetic routes. Studies on α-tolylsulfonamide derivatives reveal significant antibacterial activity, suggesting potential applications in medicinal chemistry (Ajani et al., 2012).

特性

IUPAC Name |

3-(azepan-1-ylsulfonyl)-N-[4-(difluoromethylsulfonyl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F2N2O5S2/c21-20(22)30(26,27)17-10-8-16(9-11-17)23-19(25)15-6-5-7-18(14-15)31(28,29)24-12-3-1-2-4-13-24/h5-11,14,20H,1-4,12-13H2,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQPDYALFYQIYPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F2N2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(azepan-1-ylsulfonyl)-N-(4-((difluoromethyl)sulfonyl)phenyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate](/img/structure/B2400659.png)

![[3-(Aminomethyl)oxetan-3-yl]methanamine](/img/structure/B2400668.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2400670.png)

![2-Methoxyethyl 6-bromo-5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2400675.png)

![(3As,7aS)-3,3-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B2400677.png)

![6-methoxy-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2400678.png)

![1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2400680.png)